molecular formula C10H15N3S B12949326 N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine

N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine

Katalognummer: B12949326
Molekulargewicht: 209.31 g/mol
InChI-Schlüssel: GJFFCIGKQBNNTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine typically involves the reaction of 2,2-dimethylthietane with 5-methylpyrimidin-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene derivatives: Compounds containing a thiophene ring, which is structurally similar to the thietane ring in N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine.

    Pyrimidine derivatives: Compounds containing a pyrimidine ring, which is a common structural motif in many biologically active compounds.

Uniqueness

This compound is unique due to the presence of both a thietane ring and a pyrimidine ring in its structure. This combination of rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development in various fields.

Eigenschaften

Molekularformel

C10H15N3S

Molekulargewicht

209.31 g/mol

IUPAC-Name

N-(2,2-dimethylthietan-3-yl)-5-methylpyrimidin-2-amine

InChI

InChI=1S/C10H15N3S/c1-7-4-11-9(12-5-7)13-8-6-14-10(8,2)3/h4-5,8H,6H2,1-3H3,(H,11,12,13)

InChI-Schlüssel

GJFFCIGKQBNNTC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N=C1)NC2CSC2(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.